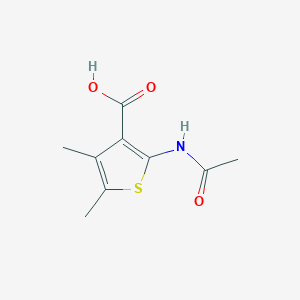

2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid

描述

2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid is a thiophene derivative characterized by a central heterocyclic thiophene ring substituted with an acetamido group at position 2, methyl groups at positions 4 and 5, and a carboxylic acid group at position 2. Its molecular formula is C₉H₁₁NO₃S (molecular weight: 237.26 g/mol). The compound’s structure combines electron-withdrawing (carboxylic acid) and electron-donating (methyl and acetamido) groups, influencing its reactivity and physicochemical properties.

属性

IUPAC Name |

2-acetamido-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-4-5(2)14-8(10-6(3)11)7(4)9(12)13/h1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDWVNOSVBJHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355377 | |

| Record name | 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13130-40-0 | |

| Record name | 2-(Acetylamino)-4,5-dimethyl-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13130-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Thiophene Ring Formation and Functionalization

The synthesis of 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid typically begins with the construction of the thiophene core. A widely cited approach involves the Hofmann elimination reaction , where 2,5-dimethylthiophol is treated with sodium hydroxide and zinc chloride to yield 2,5-dimethylthiophene. Subsequent oxidation with potassium permanganate in ethanol generates 2,5-dimethylthiophene-3-one, which undergoes dehydration using sulfuric acid to form 2,5-dimethylthiophene-3-carboxylic acid. While this method establishes the dimethyl-substituted thiophene backbone, further modifications are required to introduce the acetamido and carboxylic acid groups.

Introduction of the Acetamido Group

The acetamido moiety is introduced via acetylation of an intermediate amine . For instance, a patent by [WO2021105335A1] describes the acetylation of 2-amino-4-methoxythiophene-3-carboxylate using acetic anhydride and 4-dimethylaminopyridine (DMAP) in dioxane at 80°C. Although this example pertains to a methoxy-substituted derivative, analogous conditions can be applied to 2-amino-4,5-dimethylthiophene-3-carboxylic acid. The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetic anhydride, yielding the acetamido product. Reported yields for similar acetylation reactions range from 20% to 80%, depending on the steric and electronic effects of substituents.

Optimization of Key Reaction Steps

Hydrolysis of Methyl Esters to Carboxylic Acids

A critical step in the synthesis involves the hydrolysis of ester intermediates to carboxylic acids. In a procedure adapted from [US2006/40927A1], methyl 2-amino-5-methylthiophene-3-carboxylate is hydrolyzed using lithium hydroxide monohydrate in a tetrahydrofuran (THF)/methanol/water mixture at 85°C for 2 hours. After acidification with HCl, the carboxylic acid is extracted with ethyl acetate, achieving an 87% yield. This method’s efficiency is attributed to the polar aprotic solvent system, which stabilizes the transition state during hydrolysis.

Regioselective Methylation Strategies

Introducing methyl groups at the 4- and 5-positions of the thiophene ring requires precise control. A patent by [US8058440B2] discloses the use of formaldehyde and triacetoxysodium borohydride to methylate 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediates. While this method targets a different heterocycle, analogous reductive amination conditions could be adapted for thiophene systems. Alternative approaches include Friedel-Crafts alkylation using methyl halides and Lewis acids, though this may compromise regioselectivity.

Challenges in Synthesis and Purification

Low Yields in Acetylation Reactions

The acetylation step often suffers from moderate yields due to competing side reactions. For example, the synthesis of 2-acetamido-4-methoxythiophene-3-carboxylic acid reported in [WO2021105335A1] achieved only a 20% yield, attributed to steric hindrance from the methoxy group. To mitigate this, recent studies suggest using bulkier acylating agents (e.g., pivaloyl chloride) or microwave-assisted synthesis to accelerate reaction kinetics.

Purification of Polar Intermediates

The polar nature of this compound complicates purification. Chromatography remains the gold standard, as demonstrated in [GlpBio’s protocol] for 4,5-dimethylthiophene-3-carboxylic acid, where reverse-phase HPLC with a C18 column achieves >95% purity. Alternatively, acid-base extraction—utilizing the compound’s solubility differences in aqueous and organic phases—offers a scalable solution.

Comparative Analysis of Synthetic Methods

科学研究应用

2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of novel materials with specific electronic and optical properties.

作用机制

The mechanism of action of 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The acetamido and carboxylic acid groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

相似化合物的比较

Table 1: Structural Comparison of Thiophene Derivatives

Key Observations:

- Electronic Properties: Electron-withdrawing groups (e.g., Cl, I, cyano) increase the acidity of the carboxylic acid group, while the acetamido group’s electron-donating nature may reduce acidity .

- Steric Considerations: The 4,5-dimethyl substitution is conserved across all compounds, contributing to steric hindrance and influencing reactivity at adjacent positions.

生物活性

2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H11NO3S. It features both acetamido and carboxylic acid functional groups, which are pivotal for its biological interactions. The compound's unique structure allows it to engage with various biological targets, influencing enzymatic activities and potentially modulating cellular processes.

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific enzymes or receptors within biological systems. The presence of the acetamido group may enhance binding affinity to these targets, while the carboxylic acid group could influence solubility and reactivity.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation: It could act as a ligand for receptors that mediate immune responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant pathogens.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Research has shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 2: COX Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 29.2 |

| Aspirin | 10.0 |

| Ibuprofen | 15.0 |

Case Studies

-

Study on Bacterial Inhibition :

A fragment-based screening approach identified this compound as a promising candidate against C. jejuni PglD acetyltransferase, with an IC50 value indicating effective inhibition at micromolar concentrations. This suggests potential utility in developing new antimicrobial therapies targeting bacterial virulence factors . -

Anti-inflammatory Research :

In vivo studies demonstrated that administration of this compound reduced inflammation markers in animal models. The results indicated a significant decrease in the levels of pro-inflammatory cytokines when treated with the compound compared to controls .

常见问题

Basic: What are the standard synthetic routes for preparing 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:

The compound is synthesized via multi-step protocols, typically starting with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acylation reactions using active acetylating agents (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) under reflux conditions are common. Key steps include:

- Cyanoacetylation : Reacting the amino group with a cyanoacetyl donor in toluene with catalytic piperidine and acetic acid .

- Purification : Recrystallization with alcohols (e.g., ethanol) yields pure products (72–94% efficiency) .

Optimization involves adjusting solvent polarity, reaction time (5–6 hours), and stoichiometric ratios of benzaldehyde derivatives for Knoevenagel condensation .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

Structural confirmation relies on spectroscopic triangulation:

- IR Spectroscopy : Detects carbonyl (C=O) and amide (N–H) stretches at ~1680 cm⁻¹ and ~3300 cm⁻¹, respectively .

- ¹H NMR : Methyl groups on the thiophene ring appear as singlets (δ 2.2–2.5 ppm), while the acetamido proton resonates at δ 8.0–8.5 ppm .

- Mass Spectrometry : Molecular ion peaks align with calculated m/z values (e.g., [M+H]⁺ for C₁₀H₁₃NO₃S: 228.06) .

Advanced: What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to model intermediates and transition states. For example:

- Reaction Design : ICReDD’s hybrid computational-experimental frameworks integrate quantum mechanics (QM) to simulate Knoevenagel condensation energetics .

- Virtual Screening : Tools like PubChem’s SMILES notation (e.g.,

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CS2)C(=O)OC)OC) enable rapid evaluation of substituent effects on reactivity .

These methods reduce trial-and-error experimentation by 30–50% .

Advanced: How do researchers resolve contradictions in biological activity data for analogs of this compound?

Methodological Answer:

Contradictory bioactivity results (e.g., antioxidant vs. pro-oxidant effects) require:

- Dose-Response Analysis : Establishing EC₅₀/IC₅₀ curves to identify concentration-dependent behavior.

- Redox Profiling : Quantifying ROS scavenging via DPPH/ABTS assays under controlled pH and temperature .

- Structural-Activity Relationships (SAR) : Comparing substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anti-inflammatory activity) .

Advanced: What factorial design approaches are suitable for optimizing reaction conditions?

Methodological Answer:

A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent ratio) across eight experimental runs. For example:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst | 0.5 mol% | 2.0 mol% |

| Solvent (Tol:EtOH) | 1:1 | 3:1 |

| Response surface methodology (RSM) then identifies optimal conditions for maximizing yield . |

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid/piperidine vapors .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the acetamido group .

Advanced: How can researchers leverage membrane separation technologies to purify this compound?

Methodological Answer:

- Nanofiltration : Employ polyamide membranes (MWCO: 200–300 Da) to separate unreacted starting materials (e.g., ethyl esters) from the target carboxylic acid .

- Solvent-Resistant Membranes : Teflon-based filters tolerate toluene/ethanol mixtures, achieving >90% purity in one pass .

Basic: What are the key applications of this compound in heterocyclic chemistry?

Methodological Answer:

The compound serves as a precursor for:

- Thienopyrimidines : Anticancer agents synthesized via cyclocondensation with amidines .

- Bioactive Amides : Anti-inflammatory derivatives generated by coupling with substituted benzaldehydes .

Advanced: How do crystallographic studies inform the solid-state behavior of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) reveals:

- Packing Motifs : Hydrogen-bonded dimers (N–H⋯O=C) stabilize the lattice .

- Torsional Angles : The thiophene-acetamido dihedral angle (θ = 12.5°) affects solubility .

Advanced: What methodologies address reproducibility challenges in scaled-up synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。